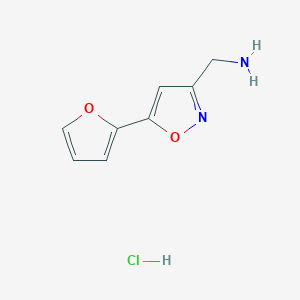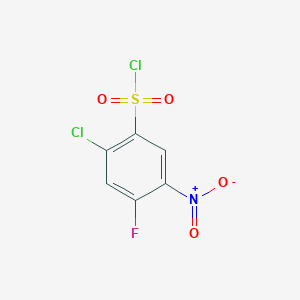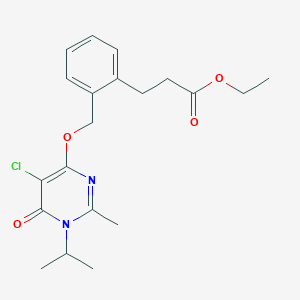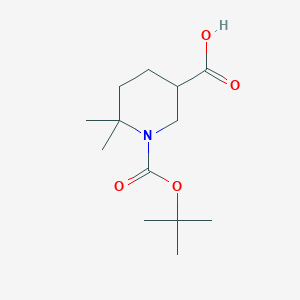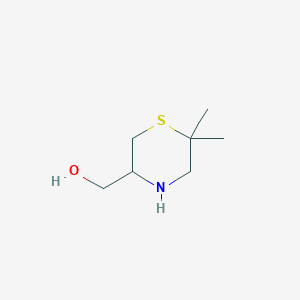![molecular formula C14H8F6OS B3031091 Bis[4-(trifluoromethyl)phenyl] sulfoxide CAS No. 143028-36-8](/img/structure/B3031091.png)
Bis[4-(trifluoromethyl)phenyl] sulfoxide
Übersicht
Beschreibung
Bis[4-(trifluoromethyl)phenyl] sulfoxide: is an organosulfur compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a sulfoxide functional group. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl] sulfoxide typically involves the oxidation of Bis[4-(trifluoromethyl)phenyl] sulfide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfoxide can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the sulfide form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfone.
Reduction: Bis[4-(trifluoromethyl)phenyl] sulfide.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[4-(trifluoromethyl)phenyl] sulfoxide is used as a reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s trifluoromethyl groups can enhance the biological activity of pharmaceuticals. It is used in the design of drugs where the trifluoromethyl group can improve metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its properties are exploited to develop new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of Bis[4-(trifluoromethyl)phenyl] sulfoxide is largely dependent on its ability to act as an electrophile or nucleophile in various chemical reactions. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the sulfoxide sulfur, making it more reactive towards nucleophiles. This reactivity is harnessed in synthetic applications to introduce trifluoromethyl groups into other compounds.
Vergleich Mit ähnlichen Verbindungen
- Bis[4-(trifluoromethyl)phenyl] sulfide
- Bis[4-(trifluoromethyl)phenyl] sulfone
- 4-(Trifluoromethyl)phenyl sulfoxide
Comparison:
- Bis[4-(trifluoromethyl)phenyl] sulfide: This compound is less oxidized compared to the sulfoxide and has different reactivity, particularly in oxidation reactions.
- Bis[4-(trifluoromethyl)phenyl] sulfone: This is a more oxidized form and exhibits different chemical properties, such as higher stability and different reactivity in substitution reactions.
- 4-(Trifluoromethyl)phenyl sulfoxide: This compound contains only one trifluoromethylphenyl group, making it less sterically hindered and potentially more reactive in certain contexts.
Bis[4-(trifluoromethyl)phenyl] sulfoxide stands out due to the presence of two trifluoromethylphenyl groups, which significantly influence its chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVAMALKSHUQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630884 | |
| Record name | 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143028-36-8 | |
| Record name | 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





